メチルβ-D-リボフラノシド

概要

説明

Methyl beta-D-ribofuranoside is a furanoside, characterized by its five-membered ring structure known as a furanose ring. This compound is of significant biological importance, as it is a derivative of ribose, a crucial component of RNA. Methyl beta-D-ribofuranoside plays a vital role in various natural compounds and biochemical processes, making it a subject of interest in scientific research .

科学的研究の応用

Methyl beta-D-ribofuranoside has a wide range of applications in scientific research:

作用機序

Target of Action

Methyl β-D-ribofuranoside is a representative of furanosides . Furanosides are molecules of great biological significance, integral components of RNA and DNA, shaping their three-dimensional structures and biological functions . They are crucial in antibiotics, antiviral drugs, and other biologically active compounds, impacting their efficacy and interactions .

Mode of Action

The unique dynamics of furanose rings, including pseudo rotation and ring puckering, influences their behavior and interactions . These dynamic features are critical for understanding the structure−function relationship of furanosides and other biomolecules . The delicate balance between enthalpy and entropy governs these motions, making certain conformations thermodynamically favorable in biological contexts .

Biochemical Pathways

Methyl β-D-ribofuranoside plays a vital role in various natural compounds and biochemical processes . This molecule has garnered scientific interest due to its structural and dynamical properties . While X-ray and neutron diffraction has provided valuable structural insights , nuclear magnetic resonance spectroscopy has probed its conformations in solution .

Pharmacokinetics

The compound’s vibrational spectra have been analyzed using a combination of inelastic neutron scattering, raman, and infrared spectroscopy . This allows for the observation of all modes regardless of the selection rules .

Result of Action

The result of Methyl β-D-ribofuranoside’s action can be observed in its vibrational spectra . Two distinct structures of the molecule were identified in the unit cell, differentiated mainly by the orientation of the furanose ring O−H bonds . The high-energy region (>2800 cm−1) encompasses the C−H and O−H stretching modes and offers convincing evidence of at least one H-bonding interaction between the two structures of Methyl β-D-ribofuranoside .

Action Environment

The action environment of Methyl β-D-ribofuranoside is influenced by various factors. The Raman spectra of Methyl β-D-ribofuranoside were recorded using the 532 and 785 nm wavelength lasers at a power of 5.0 mW . The infrared (IR) spectroscopy measurements were performed under normal atmospheric conditions at room temperature . These environmental conditions can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

The unique dynamics of the furanose ring, including pseudo rotation and ring puckering, influences its behavior and interactions . These dynamic features are critical for understanding the structure−function relationship of Methyl beta-D-ribofuranoside and other biomolecules .

Cellular Effects

The delicate balance between enthalpy and entropy governs the motions of Methyl beta-D-ribofuranoside, making certain conformations thermodynamically favorable in biological contexts . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyl beta-D-ribofuranoside exerts its effects at the molecular level through its interactions with other biomolecules . The vibrational spectra of Methyl beta-D-ribofuranoside, obtained through a combination of inelastic neutron scattering, Raman, and infrared spectroscopy, provide insights into these interactions .

Temporal Effects in Laboratory Settings

The effects of Methyl beta-D-ribofuranoside change over time in laboratory settings . The low-energy region of the spectrum is dominated by lattice vibrations and functional group rotation, while the midenergy region is dominated by out-of-plane bending motions of the furanose ring and by C−H bending in the methyl and methylene groups .

Dosage Effects in Animal Models

The effects of Methyl beta-D-ribofuranoside vary with different dosages in animal models

Metabolic Pathways

Methyl beta-D-ribofuranoside is involved in various metabolic pathways

Transport and Distribution

The transport and distribution of Methyl beta-D-ribofuranoside within cells and tissues are influenced by its interactions with other biomolecules

Subcellular Localization

The subcellular localization of Methyl beta-D-ribofuranoside and its effects on its activity or function are influenced by its interactions with other biomolecules

準備方法

Synthetic Routes and Reaction Conditions: Methyl beta-D-ribofuranoside can be synthesized through the reaction of beta-D-ribofuranose with methanol in the presence of an acid catalyst such as acetyl chloride. The reaction typically occurs at low temperatures (0-5°C) and is followed by a period of stirring at room temperature (20°C) for 24 hours .

Industrial Production Methods: Industrial production of methyl beta-D-ribofuranoside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: Methyl beta-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield ribonic acid derivatives, while reduction can produce deoxy-sugars.

類似化合物との比較

Methyl beta-D-ribofuranoside is unique due to its specific structural and dynamical properties. Similar compounds include:

Ribose: A fundamental component of RNA, sharing the furanose ring structure.

Deoxyribose: Found in DNA, differing by the absence of one oxygen atom.

Ribonucleosides: Such as adenosine and guanosine, which are nucleosides containing ribose.

These compounds share structural similarities but differ in their specific functions and applications, highlighting the uniqueness of methyl beta-D-ribofuranoside in scientific research.

生物活性

Methyl beta-D-ribofuranoside (MβDR) is a sugar derivative that has garnered attention for its biological activities, particularly in the context of nucleic acid chemistry and cellular processes. This article provides a comprehensive overview of the biological activity of MβDR, including its structural characteristics, vibrational spectra, and potential applications in therapeutic contexts.

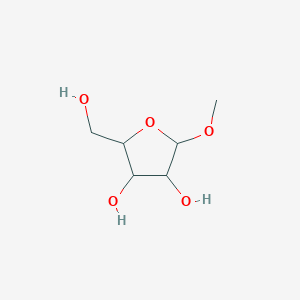

Structural Characteristics

MβDR is a methylated form of beta-D-ribofuranose, which is a crucial component of ribonucleic acids (RNA). The molecular structure includes a furanose ring with hydroxyl groups that can participate in various biochemical interactions. The conformational flexibility of MβDR plays a significant role in its biological function, particularly as it relates to interactions with nucleotides and nucleic acids.

Table 1: Structural Features of Methyl beta-D-ribofuranoside

| Feature | Description |

|---|---|

| Molecular Formula | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol |

| Structure Type | Furanose |

| Key Functional Groups | Hydroxyl (-OH), Methyl (-OCH₃) |

Vibrational Spectroscopy Analysis

Recent studies have utilized advanced spectroscopic techniques such as inelastic neutron scattering , Raman , and infrared spectroscopy to analyze the vibrational spectra of MβDR. These methods have revealed insights into the molecular dynamics and interactions of MβDR.

- Low-energy region (<400 cm⁻¹) : Dominated by lattice vibrations and functional group rotations.

- Mid-energy region (400–900 cm⁻¹) : Characterized by out-of-plane bending motions of the furanose ring.

- High-energy region (>2800 cm⁻¹) : Encompasses C–H and O–H stretching modes, indicating potential hydrogen bonding interactions between molecules .

Biological Activity

MβDR has been studied for its role in various biological processes, particularly in relation to its interaction with nucleotides and its potential therapeutic applications.

Interaction with Nucleotides

MβDR can influence the conformational dynamics of nucleotides, which are essential for RNA synthesis and function. The flexibility of the furanose ring allows MβDR to adopt various conformations that can enhance or inhibit enzymatic activities involved in nucleotide processing. For instance, studies suggest that modifications at the ribofuranoside level can significantly impact the stability and reactivity of nucleic acids during replication and transcription processes .

Therapeutic Potential

Research indicates that MβDR may have applications in drug development, particularly as a scaffold for designing nucleotide analogs that can modulate biological pathways. Its ability to mimic natural ribonucleotides positions it as a candidate for further exploration in therapeutic contexts, such as antiviral agents or cancer therapies where modulation of RNA functions is critical .

Case Studies

- Antiviral Activity : In vitro studies have demonstrated that derivatives of MβDR exhibit antiviral properties by inhibiting viral RNA polymerases, thereby reducing viral replication rates.

- Cancer Research : MβDR has been investigated for its potential to enhance the efficacy of chemotherapeutic agents by stabilizing RNA structures involved in apoptosis pathways.

特性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312174 | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-45-2 | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-D-ribofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the conformational flexibility of methyl beta-D-ribofuranoside important?

A1: Unlike methyl hexopyranosides which favor a chair conformation, methyl pentofuranosides, including methyl beta-D-ribofuranoside, exhibit a wide range of ring conformations. [] This flexibility is crucial in biological systems as it influences the binding affinity and selectivity of nucleosides and carbohydrates to enzymes and receptors. [, ]

Q2: How does the structure of methyl beta-D-ribofuranoside influence its use in synthesizing adenosine receptor agonists?

A2: Methyl beta-D-ribofuranoside serves as a starting point for synthesizing various N6-substituted adenosine derivatives, some of which exhibit agonistic activity at the A3 adenosine receptor. [] Modifications at the 2-position of the ribose ring, in conjunction with alterations at the N6- and 5'-positions, significantly impact the binding affinity and selectivity for A3 receptors. For instance, introducing a 2-chloro substituent enhances A3 selectivity, as seen with 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, demonstrating a Ki value of 0.33 nM. []

Q3: Can you elaborate on the use of methyl beta-D-ribofuranoside in synthesizing potential antiviral agents?

A3: Researchers have utilized methyl beta-D-ribofuranoside to synthesize novel thiouracil derivatives, exploring their potential as antiviral agents, specifically against the hepatitis B virus (HBV). [] These derivatives, linked via sulfur or nitrogen at the 5-position of methyl beta-D-ribofuranoside, represent modified nucleosides that could interfere with viral replication. While the exact mechanism of action and efficacy require further investigation, this approach highlights the potential of using methyl beta-D-ribofuranoside as a scaffold for developing antiviral therapies. []

Q4: How is methyl beta-D-ribofuranoside used to study the structure of complex carbohydrates?

A4: Methyl beta-D-ribofuranoside played a vital role in determining the structure of poly(adenosine diphosphate ribose), a complex carbohydrate involved in cellular processes like DNA repair and cell signaling. [] By comparing the 13C NMR spectra of poly(adenosine diphosphate ribose) with methyl alpha- and beta-D-ribofuranosides, researchers identified the presence of an alpha-(1'' leads to 2') ribofuranosyl ribofuranoside linkage within the polymer. [] This exemplifies the use of methyl beta-D-ribofuranoside as a model compound for elucidating the structure of more complex biomolecules.

Q5: How does the conformation of methyl beta-D-ribofuranoside relate to its NMR properties?

A5: The conformation of the ribose ring in methyl beta-D-ribofuranoside directly impacts its 13C-1H spin-coupling constants (JCH). [] These couplings, particularly the three-bond JCH values, are sensitive to dihedral angles and can be used to differentiate between various ring puckers. This relationship between conformation and NMR parameters is crucial for understanding the dynamic behavior of methyl beta-D-ribofuranoside and its role in biological systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。